REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.NC(N)=O.[C:13](=[O:18])([O:15][CH2:16][CH3:17])N.C(O)C>ClC1C=CC=CC=1>[CH2:16]([O:15][C:13](=[O:18])[NH:6][C:5]1[CH:7]=[CH:8][C:2]([Cl:1])=[CH:3][CH:4]=1)[CH3:17]
|
Name
|
|
Quantity
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638 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
89 g
|
Type
|
reactant
|
Smiles
|
C(N)(OCC)=O
|
Name
|
|
Quantity
|
625 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1400 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The mixture (while being stirred)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted for 6.5 hours at 200° C. in the pressure apparatus
|
Duration
|
6.5 h
|
Type
|
TEMPERATURE
|
Details
|
After the apparatus had been cooled
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was removed
|
Type
|
CUSTOM
|
Details
|
Excess ethanol was removed by fractional distillation at atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
was then exposed to hydrogen chloride gas at room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
subjected to fractional distillation in vacuo
|
Type
|
CUSTOM
|
Details
|
Chlorobenzene was separated off at 15 mbar
|
Type
|
DISTILLATION
|
Details
|
Subsequent distillation at 0.2 mbar
|
Type
|
CUSTOM
|
Details
|
yielded 785 g (78.6% of the
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NC1=CC=C(C=C1)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |